molecular formula C30H23BrN2 B12810763 5-bromo-N1,N1,N3,N3-tetraphenylbenzene-1,3-diamine

5-bromo-N1,N1,N3,N3-tetraphenylbenzene-1,3-diamine

Cat. No.: B12810763
M. Wt: 491.4 g/mol
InChI Key: MHHGZIWKFOLVJP-UHFFFAOYSA-N
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Description

5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and four phenyl groups attached to a 1,3-benzenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine typically involves the bromination of N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine may involve a multi-step process starting from readily available raw materials. The process includes the synthesis of N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine followed by its bromination. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinone derivatives.

    Reduction Reactions: The nitro groups can be reduced to amines under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Quinone derivatives.

    Reduction Reactions: Amines with reduced nitro groups.

Scientific Research Applications

5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine involves its interaction with specific molecular targets. The bromine atom and phenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine
  • 5-Fluoro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine
  • 5-Iodo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine

Uniqueness

5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with molecular targets.

Properties

IUPAC Name

5-bromo-1-N,1-N,3-N,3-N-tetraphenylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23BrN2/c31-24-21-29(32(25-13-5-1-6-14-25)26-15-7-2-8-16-26)23-30(22-24)33(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHGZIWKFOLVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)Br)N(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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